molecular formula C23H24N4O2 B2927846 1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896840-76-9

1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2927846
CAS No.: 896840-76-9
M. Wt: 388.471
InChI Key: TZSOVZQXPYJBJD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that appears to contain a pyridopyrrolopyrimidine core structure . This type of structure is found in many bioactive compounds, including some drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The pyridopyrrolopyrimidine core could potentially undergo a variety of organic reactions .

Scientific Research Applications

Synthesis and Modification for Enhanced Biological Properties

The compound is part of a broader class of chemicals undergoing modifications to enhance their biological properties. For instance, the modification of the pyridine moiety in related molecules has been explored to optimize analgesic properties, demonstrating the compound's role in the development of new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015). Such research indicates the compound's potential as a template for creating more effective pain-relief medications.

Antimicrobial Activity

Research into structurally similar compounds has revealed significant antimicrobial properties, with certain derivatives outperforming reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015). This suggests the compound's relevance in the search for new antimicrobial agents capable of combating resistant bacterial strains.

Anti-inflammatory and Analgesic Potential

Further modifications of this compound and its derivatives have shown promise in anti-inflammatory and analgesic applications. Novel derivatives synthesized from visnaginone and khellinone exhibited significant COX-2 inhibitory activity, alongside notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This demonstrates the compound's potential for development into new therapeutic agents addressing pain and inflammation.

Cytotoxic and Antitumor Activities

Compounds within the same chemical family have been explored for their cytotoxic and antitumor activities. For example, derivatives bearing cationic side chains showed substantial growth delays against in vivo tumors, with some having curative activity in refractory models (Bu, Deady, Finlay, Baguley, & Denny, 2001). These findings highlight the potential of such compounds in cancer research and therapy.

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Many compounds with a pyridopyrrolopyrimidine core are bioactive and can interact with various enzymes and receptors .

Properties

IUPAC Name

6-benzyl-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-15(2)13-24-22(28)19-12-18-21(27(19)14-17-9-5-4-6-10-17)25-20-16(3)8-7-11-26(20)23(18)29/h4-12,15H,13-14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSOVZQXPYJBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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